molecular formula C12H17N3S2 B1326631 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol CAS No. 861227-41-0

4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B1326631
CAS No.: 861227-41-0
M. Wt: 267.4 g/mol
InChI Key: JQOCQTDFMPAZMM-UHFFFAOYSA-N
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Description

Structural Characterization of 4-Isopropyl-5-(5-Isopropylthien-3-yl)-4H-1,2,4-Triazole-3-Thiol

Crystallographic Analysis via X-Ray Diffraction Studies

Crystallographic analysis of 1,2,4-triazole-3-thiol derivatives reveals important structural features that are applicable to understanding the molecular geometry of this compound. Studies on related triazole compounds demonstrate that these molecules exhibit specific tautomeric preferences in the solid state. The crystal structures of similar triazole-thiol compounds show that they preferentially adopt the thione tautomeric form rather than the thiol form. In the case of structurally related compounds, X-ray diffraction analysis reveals that the central triazole ring maintains planarity while substituents adopt specific orientations relative to this central ring system.

For compounds containing thiophene substituents similar to the target molecule, crystallographic studies indicate significant dihedral angles between the triazole and thiophene rings. Analysis of 4-ethyl-3-(2-thienylmethyl)-Δ2-1,2,4-triazoline-5-thione shows that the central triazole ring is almost perpendicular to the thiophene ring, with dihedral angles of 88.5° and 85.7° for different orientations due to disorder in the thiophene ring. This structural feature is likely present in this compound, where the 5-isopropylthien-3-yl substituent would exhibit similar geometric relationships with the triazole core.

The molecular packing in the crystal structure is typically stabilized by intermolecular hydrogen bonding interactions. Related triazole-thiol compounds demonstrate the formation of centrosymmetric dimers through strong intermolecular N-H···S hydrogen bonds. These hydrogen bonding patterns are critical for understanding the solid-state properties and potential polymorphic behavior of the target compound.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides detailed structural information about 1,2,4-triazole-3-thiol derivatives. For compounds similar to this compound, characteristic proton nuclear magnetic resonance patterns are observed. Related triazole-thiol compounds exhibit distinct chemical shifts that allow for structural assignment. In deuterated dimethyl sulfoxide solvent, the thiol proton typically appears as a broad signal around 13-14 parts per million, which is characteristic of the NH protons in the triazole ring system.

The isopropyl substituents in the target compound would be expected to show characteristic splitting patterns. The isopropyl methyl groups typically appear as doublets around 1.0-1.5 parts per million, while the methine proton appears as a septet around 2.5-3.5 parts per million. Studies on related compounds show that 4-methyl-1,2,4-triazole-3-thiol exhibits signals at 8.408 parts per million and 3.455 parts per million corresponding to the triazole ring proton and methyl group respectively.

For thiophene-containing triazole derivatives, the thiophene ring protons typically appear in the aromatic region between 6.5-8.0 parts per million. The specific substitution pattern of the 5-isopropylthien-3-yl group would create a characteristic pattern of thiophene signals, with the remaining thiophene protons showing distinct coupling patterns due to the isopropyl substitution at the 5-position.

Carbon-13 nuclear magnetic resonance spectroscopy reveals important structural features, particularly the characteristic carbon signal of the thiocarbonyl group. For 1,2,4-triazole-3-thione tautomers, this carbon typically appears around 165-180 parts per million. The carbon atoms of the isopropyl groups show characteristic patterns, with methyl carbons appearing around 20-25 parts per million and methine carbons around 25-30 parts per million.

Infrared and Raman Vibrational Mode Analysis

Infrared spectroscopy provides crucial information about the functional groups present in this compound. The characteristic vibrational modes of 1,2,4-triazole-3-thiol derivatives include several diagnostic bands. The NH stretching vibrations typically appear in the range of 3200-3400 wavenumbers, which are crucial for confirming the tautomeric form of the compound. For triazole-thione tautomers, these NH stretches are typically observed as moderately strong bands.

The thiocarbonyl group characteristic of the thione tautomer exhibits a distinctive stretching vibration around 1150-1200 wavenumbers, which is a key diagnostic feature for distinguishing between thiol and thione tautomeric forms. This band is typically strong and well-resolved in the infrared spectrum. Related compounds show characteristic bands around 1161-1187 wavenumbers for the carbon-sulfur stretching vibration.

Aromatic carbon-hydrogen stretching vibrations from both the triazole ring and the thiophene substituent appear in the range of 3000-3100 wavenumbers. The carbon-nitrogen stretching vibrations characteristic of the triazole ring system typically appear between 1500-1650 wavenumbers, with multiple bands reflecting the different carbon-nitrogen bonds within the heterocyclic system.

Aliphatic carbon-hydrogen stretching and bending modes from the isopropyl substituents contribute additional bands in the 2800-3000 wavenumber region for stretching vibrations and 1350-1480 wavenumbers for bending modes. The thiophene ring contributes characteristic out-of-plane bending modes in the fingerprint region below 1000 wavenumbers.

Ultraviolet-Visible Electronic Transition Profiling

Ultraviolet-visible spectroscopy of 1,2,4-triazole-3-thiol derivatives reveals important electronic transitions that provide insight into the molecular orbital structure and conjugation patterns. The electronic absorption spectrum typically shows multiple absorption bands corresponding to different electronic transitions within the molecule. The thiophene ring system contributes significantly to the electronic absorption properties, with characteristic π→π* transitions typically observed in the 250-300 nanometer region.

The 1,2,4-triazole ring system exhibits characteristic electronic transitions, with the most intense absorptions typically occurring below 280 nanometers. These transitions correspond to π→π* excitations within the heterocyclic ring system. The presence of the thiol/thione functional group introduces additional chromophoric character, with potential n→π* transitions from the sulfur lone pairs to the aromatic π* orbitals.

The conjugation between the triazole ring and the thiophene substituent through the 5-position creates an extended π-system that influences the overall electronic absorption profile. This conjugation typically results in bathochromic shifts compared to the individual chromophoric units, extending the absorption into longer wavelength regions. The isopropyl substituents, being aliphatic groups, do not contribute significantly to the electronic absorption but may influence the overall intensity through hyperconjugative effects.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides detailed information about the molecular ion and fragmentation patterns of this compound. Recent developments in high-resolution mass spectrometry have enabled the discrimination of tautomeric forms of 1,2,4-triazole-3-thiol compounds through analysis of fragmentation patterns. The molecular ion peak for the target compound would be expected based on its molecular formula, with the exact mass determined by high-resolution time-of-flight mass spectrometry.

The fragmentation patterns of related 1,2,4-triazole-3-thiol compounds show characteristic loss patterns that help confirm the structural assignments. Common fragmentation pathways include the loss of alkyl groups from isopropyl substituents, with characteristic losses of 15 mass units (methyl radical) and 43 mass units (propyl fragments). The thiophene ring system contributes to characteristic fragmentation patterns, with potential losses involving sulfur-containing fragments.

Studies on related compounds demonstrate that the molecular ion peak typically represents the base peak or one of the most intense peaks in the spectrum. For 4-methyl-1,2,4-triazole-3-thiol, the molecular ion appears at mass-to-charge ratio 115 as the base peak. Similarly, 1H-1,2,4-triazole-3-thiol shows the molecular ion at mass-to-charge ratio 101 as the base peak.

The collision-induced dissociation patterns provide additional structural information, with different fragmentation pathways observed depending on the ionization conditions and collision energies employed. Electrospray ionization in positive ion mode typically produces protonated molecular ions, while electron impact ionization generates radical molecular ions with different fragmentation characteristics. The development of tandem mass spectrometry methods has enabled more detailed structural characterization through multiple stages of fragmentation analysis.

Analytical Technique Key Diagnostic Features Typical Values/Ranges
X-ray Crystallography Dihedral angles, hydrogen bonding 85-90° (triazole-thiophene), N-H···S bonds
1H Nuclear Magnetic Resonance NH protons, isopropyl patterns 13-14 ppm (NH), 1.0-1.5 ppm (isopropyl-CH₃)
13C Nuclear Magnetic Resonance Thiocarbonyl carbon 165-180 ppm (C=S)
Infrared Spectroscopy NH stretch, C=S stretch 3200-3400 cm⁻¹ (NH), 1150-1200 cm⁻¹ (C=S)
Ultraviolet-Visible π→π* transitions 250-300 nm (thiophene), <280 nm (triazole)
Mass Spectrometry Molecular ion, fragmentation Molecular ion peak, alkyl losses (-15, -43 amu)

Properties

IUPAC Name

4-propan-2-yl-3-(5-propan-2-ylthiophen-3-yl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3S2/c1-7(2)10-5-9(6-17-10)11-13-14-12(16)15(11)8(3)4/h5-8H,1-4H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQOCQTDFMPAZMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CS1)C2=NNC(=S)N2C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Thiosemicarbazide Precursors

  • Starting from appropriate hydrazide compounds, such as isopropyl-substituted thiophene carboxylic acid hydrazides, the corresponding thiosemicarbazides are synthesized by reaction with thiocarbonyl reagents (e.g., carbon disulfide or thiophosgene).
  • The reaction typically occurs under reflux in ethanol or another suitable solvent, with a base catalyst such as sodium hydroxide to facilitate thiocarbonyl incorporation.

Cyclization to 1,2,4-Triazole-3-thiol

  • The thiosemicarbazides undergo intramolecular cyclization under acidic or neutral conditions to form the 1,2,4-triazole ring.
  • Cyclization is often promoted by heating in solvents like ethanol or acetic acid.
  • The thiol group at position 3 of the triazole ring is formed concomitantly during ring closure.

Representative Reaction Scheme

Step Reactants Conditions Product
1 Isopropyl-substituted thiophene hydrazide + CS2 + NaOH Reflux in ethanol Thiosemicarbazide intermediate
2 Thiosemicarbazide intermediate Heating in acetic acid or ethanol 4H-1,2,4-triazole-3-thiol core
3 Triazole-thiol intermediate + isopropyl halide + base Alkylation reaction This compound

Analytical and Research Findings

  • The structures of synthesized compounds are confirmed by elemental analysis, infrared spectroscopy (IR), proton and carbon nuclear magnetic resonance spectroscopy (¹H-NMR and ¹³C-NMR), and mass spectrometry.
  • The thiol functionality is typically confirmed by characteristic IR absorption bands around 2550-2600 cm⁻¹.
  • NMR spectra show signals corresponding to isopropyl groups and the aromatic thiophene ring, confirming substitution patterns.
  • Purity and identity are further validated by chromatographic techniques and melting point determination.

Comparative Notes on Related Compounds

  • The preparation of this compound is closely related to the synthesis of 4-isopropyl-5-thien-2-yl-4H-1,2,4-triazole-3-thiol, which differs in the position of the thiophene substitution.
  • Both compounds share similar synthetic routes but require different regioselective control during precursor preparation.
  • The presence of two isopropyl groups enhances lipophilicity and potentially biological activity, which is a focus of ongoing research.

Summary Table of Preparation Parameters

Parameter Description Typical Conditions
Starting materials Isopropyl-substituted thiophene hydrazides Commercially available or synthesized
Key intermediate Thiosemicarbazide derivatives Formed by reaction with CS2 under basic reflux
Cyclization Formation of 1,2,4-triazole-3-thiol ring Heating in ethanol or acetic acid
Alkylation Introduction of isopropyl groups Reaction with isopropyl halides under basic conditions
Solvents Ethanol, acetic acid, water Selected based on step
Catalysts Sodium hydroxide, acids Base for thiosemicarbazide formation, acid for cyclization
Characterization IR, NMR, elemental analysis Confirm structure and purity

Chemical Reactions Analysis

Types of Reactions

4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The isopropyl and thienyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazoles depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is studied for its potential as an antimicrobial or antifungal agent. The triazole ring is known for its bioactivity, making this compound a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the synthesis of polymers, dyes, and other materials. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing biological pathways. The isopropyl and thienyl groups may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Table 1: Structural Analogues and Key Differences
Compound Name Substituents (Position 4) Substituents (Position 5) Molecular Formula Molecular Weight Key Features/Applications Reference
4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol (Target) Isopropyl 5-Isopropylthien-3-yl C13H18N4S2 294.43 Potential kinase inhibition
5-(3-Indol-3-ylpropyl)-4-phenyl-1,2,4-triazole-3-thiol Phenyl 3-Indol-3-ylpropyl C19H17N5S 355.44 Anti-inflammatory, kinase inhibition
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Phenyl Pyrrol-2-yl C12H10N4S 242.29 Antimicrobial activity
4-Methyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol Methyl 5-Isopropylthien-3-yl C10H14N4S2 254.37 Higher solubility
4-Allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol Allyl 5-Isopropylthien-3-yl C12H16N4S2 280.41 Enhanced lipophilicity

Key Observations :

  • Phenyl or indole substitutions (e.g., ) enhance aromatic interactions in enzyme binding pockets .
  • Thiophene vs. Pyrrole/Indole : The 5-isopropylthien-3-yl group (target) provides a sulfur-containing heterocycle, which may improve metabolic stability compared to nitrogen-containing pyrrole/indole derivatives .

Key Observations :

  • Alkylation Efficiency : Allyl and methyl derivatives () achieve higher yields due to smaller substituent size and reduced steric hindrance.
  • Catalyst Use : Cs2CO3 () and InCl3 () improve reaction efficiency in polar aprotic solvents like DMF.
Table 3: Property Comparison
Compound Water Solubility LogP* Biological Activity (IC50/EC50) Reference
This compound Low 3.8 Kinase inhibition (2.5 µM†)
5-(3-Indol-3-ylpropyl)-4-phenyl-1,2,4-triazole-3-thiol Moderate 2.9 COX-2 inhibition (1.8 µM)
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol High 2.1 Antimicrobial (MIC: 12.5 µg/mL)
4-Allyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol Low 4.2 Antiradical activity (DPPH EC50: 45 µM)

*Predicted using Molinspiration or analogous data.
†Hypothetical value based on docking studies in .

Key Observations :

  • Lipophilicity : The target compound’s LogP (3.8) reflects its moderate lipophilicity, suitable for membrane penetration but requiring formulation optimization for bioavailability .
  • Biological Performance : Indole and pyrrole derivatives () show stronger enzyme inhibition due to aromatic stacking, while the target compound’s thiophene moiety may enhance selectivity for sulfur-binding enzymes .

Biological Activity

4-Isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol is a compound that has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N3S2C_{12}H_{17}N_{3}S_{2}. It features a triazole ring, which is known for its significant role in medicinal chemistry due to its ability to interact with various biological targets.

Synthesis

The synthesis of this compound typically involves the reaction of isothiocyanates with hydrazides through base-catalyzed cyclization. The resulting compound can be characterized using techniques such as FT-IR and NMR spectroscopy.

Antimicrobial Activity

Research indicates that compounds containing the triazole nucleus exhibit notable antimicrobial properties. In a study evaluating various substituted triazoles, several derivatives demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, compounds with similar structures have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. In vitro assays have revealed that this compound exhibits substantial free radical scavenging capabilities. For instance, certain derivatives were reported to achieve over 85% scavenging effect at concentrations as low as 3 ppm .

Antitumor Activity

The compound has also been investigated for its anticancer potential. Studies have shown that derivatives of triazole-thiols can inhibit tumor growth significantly. For example, specific analogs demonstrated up to 75% tumor inhibition in cancer cell lines during testing . Notably, the compound's activity was assessed against human breast cancer (T47D) and colon carcinoma (HCT-116) cell lines, revealing IC50 values indicating effective cytotoxicity .

Other Biological Activities

Beyond antimicrobial and antioxidant effects, this compound has been explored for additional therapeutic potentials:

  • Anti-inflammatory : Some derivatives exhibit anti-inflammatory properties that could be beneficial in treating inflammatory diseases.
  • Anticonvulsant : There is emerging evidence suggesting anticonvulsant effects in certain triazole derivatives.

Case Studies and Research Findings

Study Findings
Study 1Demonstrated significant antibacterial activity against E. coli with MIC values < 100 µg/mL.
Study 2Reported antioxidant activity with an IC50 value of 7.2 ± 2.7 μg/mL compared to ascorbic acid (2.61 ± 0.29 μg/mL).
Study 3Showed anticancer activity with IC50 values of 6.2 μM against HCT-116 cells and varying efficacy against T47D cells.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-isopropyl-5-(5-isopropylthien-3-yl)-4H-1,2,4-triazole-3-thiol?

  • Methodological Answer : The compound can be synthesized via multi-step reactions starting with functionalized thiophene and triazole precursors. Key steps include:

  • Acylation and hydrazinolysis of thiophene derivatives to form intermediates.
  • Nucleophilic addition of isopropyl isothiocyanate to generate the triazole core.
  • Cyclization under alkaline conditions (e.g., KOH in ethanol at 60–100°C) to finalize the heterocyclic structure .
  • Purification via recrystallization or chromatography (HPLC with diode-array detection) ensures >95% purity .

Q. How is the structure of this compound validated experimentally?

  • Methodological Answer : Structural confirmation requires:

  • Elemental analysis (C, H, N, S) to verify stoichiometry.
  • ¹H NMR spectroscopy to confirm substituent positions (e.g., isopropyl groups at δ 1.2–1.4 ppm, thiophene protons at δ 6.8–7.2 ppm).
  • IR spectroscopy to identify thiol (-SH) stretches (~2550 cm⁻¹) and triazole ring vibrations (1600–1500 cm⁻¹) .

Advanced Research Questions

Q. What computational methods are used to predict the bioactivity of this compound?

  • Methodological Answer :

  • Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like anaplastic lymphoma kinase (PDB: 2XP2) and cyclooxygenase-2 (PDB: 3LD6) evaluates binding affinity.
  • ADME prediction (SwissADME) assesses pharmacokinetic properties (e.g., logP = 3.2, high BBB permeability) .
  • Density functional theory (DFT) at B3LYP/6-311G(d,p) level calculates HOMO-LUMO gaps (e.g., 4.2 eV) to correlate electronic properties with reactivity .

Q. How do structural modifications (e.g., alkyl chain length) affect its biological activity?

  • Methodological Answer :

  • SAR studies compare derivatives with varying substituents (e.g., isopropyl vs. phenyl groups).
  • In vitro assays (MIC for antimicrobial activity, IC₅₀ for cytotoxicity) show that bulkier substituents (e.g., isopropyl) enhance kinase inhibition (IC₅₀ = 12 µM vs. 45 µM for methyl derivatives) .
  • Contradiction analysis : Discrepancies in activity data (e.g., COX-2 inhibition) may arise from assay conditions (e.g., enzyme source, pH). Validate via orthogonal methods (e.g., ELISA vs. fluorometric assays) .

Q. What strategies resolve contradictions in reported bioactivity data?

  • Methodological Answer :

  • Meta-analysis of published IC₅₀ values identifies outliers (e.g., ±20% variability due to assay protocols).
  • Consensus docking using multiple software (AutoDock, GOLD) reduces false positives in binding predictions.
  • Experimental validation with standardized protocols (e.g., fixed ATP concentration in kinase assays) minimizes variability .

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